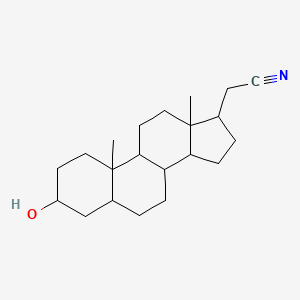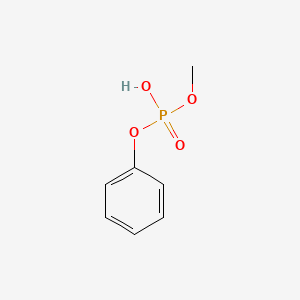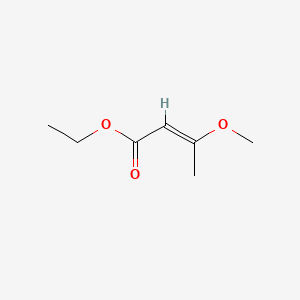
Ethyl 3-methoxy-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methoxybut-2-enoate: is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. Ethyl 3-methoxybut-2-enoate is an α,β-unsaturated carboxylic ester, which means it has a carbon-carbon double bond conjugated with a carbonyl group. This structural feature imparts unique chemical reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 3-methoxybut-2-enoate can be synthesized through various methods. One common method involves the reaction of ethyl acetoacetate with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an enolate intermediate, which then undergoes alkylation with methanol to yield the desired ester.
Industrial Production Methods: In an industrial setting, the production of ethyl 3-methoxybut-2-enoate typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and solvents is carefully controlled to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-methoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and ethers.
Applications De Recherche Scientifique
Ethyl 3-methoxybut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-methoxybut-2-enoate involves its interaction with various molecular targets. The α,β-unsaturated ester moiety allows the compound to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the double bond. This reactivity is exploited in various synthetic transformations and biological interactions.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: Ethyl 3-methoxybut-2-enoate can be compared with other α,β-unsaturated esters such as:
Ethyl acrylate: Similar in structure but lacks the methoxy group.
Methyl methacrylate: Contains a methyl group instead of an ethyl group.
Ethyl crotonate: Similar structure but with a different alkoxy group.
Uniqueness: The presence of the methoxy group in ethyl 3-methoxybut-2-enoate imparts unique reactivity and properties, making it distinct from other similar compounds
Conclusion
Ethyl 3-methoxybut-2-enoate is a versatile compound with significant importance in various fields of research and industry. Its unique structure and reactivity make it a valuable building block in organic synthesis and a subject of ongoing scientific investigation.
Propriétés
Numéro CAS |
22157-27-3 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
ethyl (E)-3-methoxybut-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-4-10-7(8)5-6(2)9-3/h5H,4H2,1-3H3/b6-5+ |
Clé InChI |
LAPXQIPANPGXCP-AATRIKPKSA-N |
SMILES isomérique |
CCOC(=O)/C=C(\C)/OC |
SMILES canonique |
CCOC(=O)C=C(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14168017.png)
![N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B14168018.png)
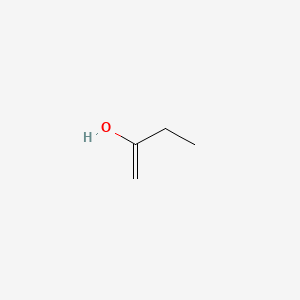
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B14168028.png)
![N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide](/img/structure/B14168034.png)
![2-[4-(Azepan-1-yl)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B14168039.png)
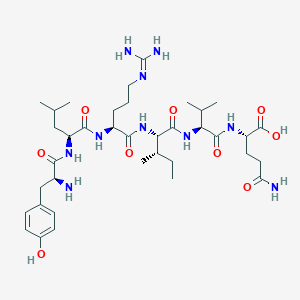
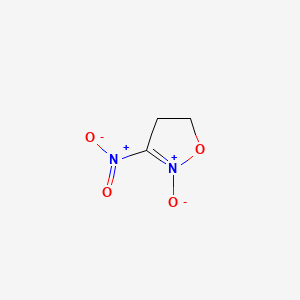

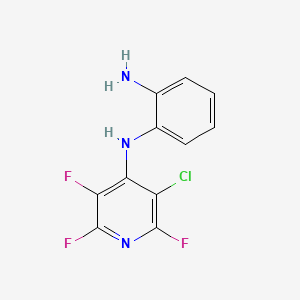
![Methyl 2-[[4-(tert-butylamino)-6-(cyanoamino)-1,3,5-triazin-2-yl]sulfanyl]acetate](/img/structure/B14168054.png)
